Cas no 1706462-71-6 (2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride)

2-フルオロ-4-(ペンタフルオロスルフル)ベンゼンスルホニルクロリドは、高反応性のスルホニルクロリド化合物です。分子内にフッ素原子とペンタフルオロスルフル基を有するため、高い電子求引性と特異的な立体効果を示します。有機合成において有用な中間体として機能し、特に医農薬品の開発において重要な役割を果たします。フッ素置換基の存在により、代謝安定性の向上や脂溶性の調整が可能となる点が特徴です。反応性の高いスルホニルクロリド基は、アミンやアルコールとの縮合反応に適しており、多様なスルホンアミドやスルホン酸エステルの合成に利用できます。

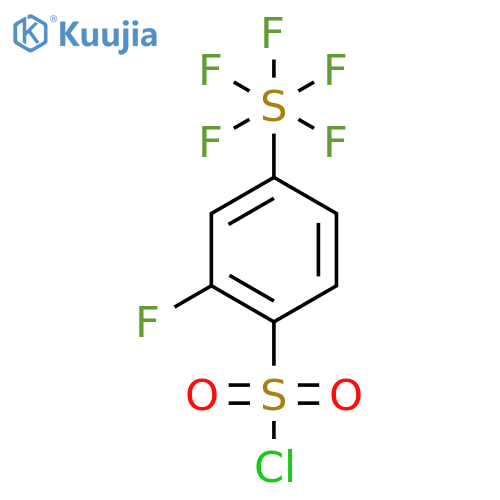

1706462-71-6 structure

商品名:2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

CAS番号:1706462-71-6

MF:C6H3ClF6O2S2

メガワット:320.660239458084

MDL:MFCD28054239

CID:4703869

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

- 2-Fluoro-4-(pentafluorosulfur)-benzenesulfonyl chloride

- PC302336

- 2-fluoro-4-(pentafluoro-??-sulfanyl)benzene-1-sulfonyl chloride

-

- MDL: MFCD28054239

- インチ: 1S/C6H3ClF6O2S2/c7-16(14,15)6-2-1-4(3-5(6)8)17(9,10,11,12)13/h1-3H

- InChIKey: DENLAXFDLJQZSG-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C=CC(=CC=1F)S(F)(F)(F)(F)F)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 411

- トポロジー分子極性表面積: 43.5

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01JRLH-1g |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride |

1706462-71-6 | 1g |

$1971.00 | 2024-06-19 | ||

| Apollo Scientific | PC302336-250mg |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride |

1706462-71-6 | 95% | 250mg |

£440.00 | 2025-02-21 | |

| abcr | AB404201-1 g |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; . |

1706462-71-6 | 1 g |

€2,155.00 | 2023-07-19 | ||

| abcr | AB404201-250mg |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; . |

1706462-71-6 | 250mg |

€821.50 | 2025-02-18 | ||

| 1PlusChem | 1P01JRLH-250mg |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride |

1706462-71-6 | 250mg |

$682.00 | 2024-06-19 | ||

| A2B Chem LLC | BA01045-250mg |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride |

1706462-71-6 | 250mg |

$818.00 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1534922-250mg |

2-Fluoro-4-(pentafluoro-lambda6-sulfanyl)benzenesulfonyl chloride |

1706462-71-6 | 98% | 250mg |

¥7686 | 2023-04-15 | |

| abcr | AB404201-1g |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; . |

1706462-71-6 | 1g |

€2155.00 | 2023-09-05 | ||

| Apollo Scientific | PC302336-1g |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride |

1706462-71-6 | 95% | 1g |

£1320.00 | 2025-02-21 | |

| abcr | AB404201-250 mg |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride; . |

1706462-71-6 | 250 mg |

€729.00 | 2023-07-19 |

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1706462-71-6 (2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 152840-81-8(Valine-1-13C (9CI))

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1706462-71-6)2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

清らかである:99%

はかる:250mg

価格 ($):488.0